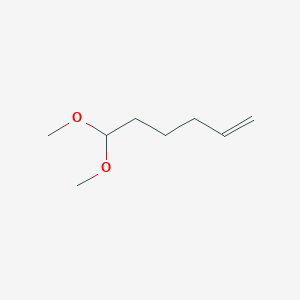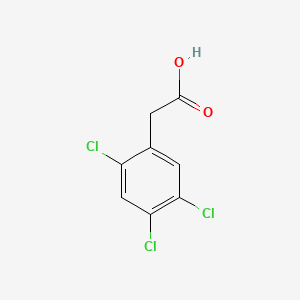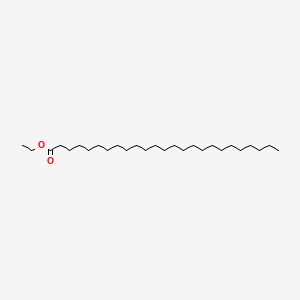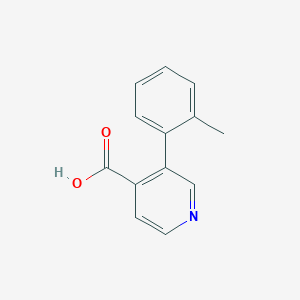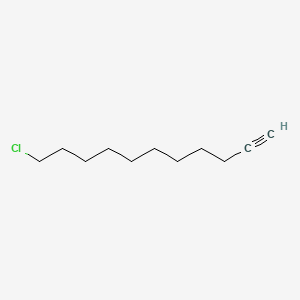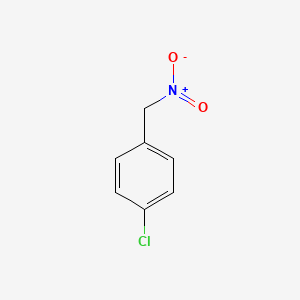
1-Chloro-4-(nitromethyl)benzene
Descripción general
Descripción
1-Chloro-4-(nitromethyl)benzene is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzene, where a chlorine atom and a nitromethyl group are substituted at the para positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-methylbenzene (para-chlorotoluene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitromethyl group at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(nitromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group facilitates nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: 4-nitrobenzyl alcohol.
Reduction: 1-chloro-4-(aminomethyl)benzene.
Oxidation: 1-chloro-4-(carboxymethyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-4-(nitromethyl)benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(nitromethyl)benzene in chemical reactions involves the activation of the benzene ring by the nitro group, which makes the ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex intermediate. The nitro group stabilizes the negative charge on the intermediate, facilitating the substitution process.
Comparación Con Compuestos Similares
1-Chloro-4-nitrobenzene: Similar structure but lacks the methyl group.
1-Chloro-2-nitrobenzene: Nitro group is in the ortho position relative to chlorine.
1-Chloro-3-nitrobenzene: Nitro group is in the meta position relative to chlorine.
Uniqueness: 1-Chloro-4-(nitromethyl)benzene is unique due to the presence of both a chlorine atom and a nitromethyl group at the para positions, which influences its reactivity and potential applications. The combination of these substituents provides distinct chemical properties compared to other nitrobenzene derivatives.
Propiedades
IUPAC Name |
1-chloro-4-(nitromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7-3-1-6(2-4-7)5-9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZMCIHCIMLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290942 | |
| Record name | 1-chloro-4-(nitromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29559-24-8 | |
| Record name | NSC71932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(nitromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



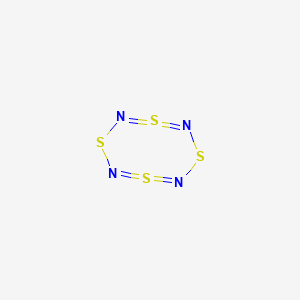
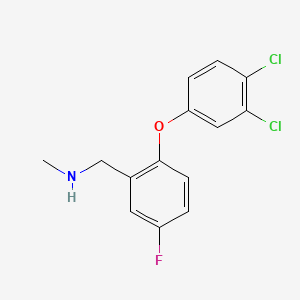
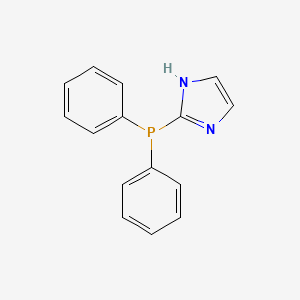
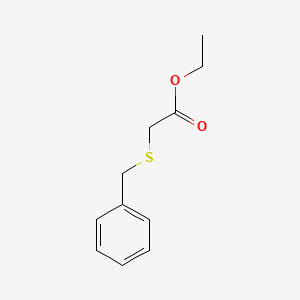
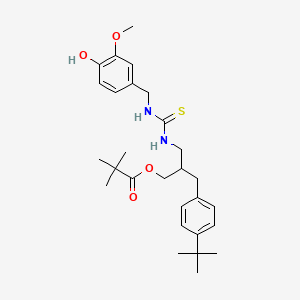
![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)
